N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Description
N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide is a complex organic compound that features a thiazolidine ring, a furan ring, and a benzenesulfonamide group
Properties
IUPAC Name |
(NE)-N-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-2-10-19-16(20)15(12-13-7-6-11-23-13)24-17(19)18-25(21,22)14-8-4-3-5-9-14/h2-9,11-12H,1,10H2/b15-12-,18-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEROJLQVKWBPID-RTEPIGOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CO2)SC1=NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group and the double bonds.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound has potential applications as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide: Similar structure but lacks the prop-2-en-1-yl group.
N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-3-(methyl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide: Similar structure but has a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
The uniqueness of N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide lies in its combination of functional groups. The presence of the furan ring, thiazolidine ring, and benzenesulfonamide group in a single molecule provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
